molecular formula C11H16O4 B3035002 Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate CAS No. 27259-79-6

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B3035002
CAS No.: 27259-79-6
M. Wt: 212.24 g/mol
InChI Key: WDSRXUBJASECTM-UHFFFAOYSA-N
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Description

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3) is a high-value spirocyclic synthetic intermediate with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound features a rigid, three-dimensional spiro[3.3]heptane core, which is widely recognized in contemporary drug discovery as an effective bioisostere for flat, aromatic rings like phenyl groups . This substitution strategy can enhance the properties of drug candidates, including improved solubility, metabolic stability, and the ability to create novel, patent-free analogues . As a diester, this compound is a more synthetically tractable derivative of spiro[3.3]heptane-2,6-dicarboxylic acid, offering enhanced solubility in organic solvents for further functionalization . The ester groups serve as versatile handles for diverse chemical transformations. They can be hydrolyzed back to the diacid, reduced to the corresponding diol (spiro[3.3]heptane-2,6-dimethanol), or reacted with nucleophiles such as amines and organometallic reagents to construct complex molecular architectures . It is exclusively offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSRXUBJASECTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239384
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-79-3
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Spiro[3.3]heptane-2,6-dicarboxylic Acid

The most direct route to DSHDC involves esterification of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) with methanol. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (H₂SO₄, 98%) at 5–10 mol% loading
  • Solvent : Excess methanol acts as both reactant and solvent
  • Temperature : Reflux conditions (65–70°C)
  • Time : 12–18 hours

Post-reaction, neutralization with aqueous sodium bicarbonate (NaHCO₃) followed by extraction with ethyl acetate yields crude DSHDC. Purification via vacuum distillation (bp 120–125°C at 0.5 mmHg) or recrystallization from ethanol/water mixtures achieves >95% purity.

Double Alkylation of Malonate Esters

An alternative approach constructs the spirocyclic core de novo through sequential alkylation of dimethyl malonate:

Stepwise Procedure

  • First Alkylation :
    • React dimethyl malonate with 1,3-dibromopropane (2.2 equiv)
    • Base: Potassium tert-butoxide (t-BuOK) in THF
    • Temperature: −78°C to 0°C (slow warming over 6 hours)
    • Yield: 68% intermediate monoalkylated product
  • Second Alkylation :
    • Use 1-bromo-3-chloropropane for cyclopropane ring formation
    • Phase-transfer conditions: Tetrabutylammonium bromide (TBAB) in NaOH/H₂O–CH₂Cl₂
    • Reaction time: 24 hours at 40°C
    • Final yield: 52% DSHDC after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Industrial Production Methodologies

Continuous Flow Esterification

Large-scale DSHDC synthesis employs continuous flow reactors to enhance efficiency:

Parameter Value
Reactor type Tubular (316L stainless steel)
Residence time 30–45 minutes
Temperature 70–75°C
Pressure 8–10 bar
Catalyst Amberlyst-15 (ion-exchange resin)
Methanol flow rate 5 L/min
Productivity 12 kg DSHDC/hour

This method reduces side product formation (<2%) compared to batch processes and enables catalyst recycling for >20 cycles without significant activity loss.

Spiroannulation via Meinwald Rearrangement

Advanced industrial routes utilize oxirane intermediates for stereocontrolled spirocycle formation:

  • Epoxidation :

    • Treat cyclopropane-fused diene with m-CPBA (meta-chloroperbenzoic acid)
    • Solvent: Dichloromethane at 0°C
    • Epoxide yield: 89%
  • Meinwald Rearrangement :

    • Catalyst: BF₃·OEt₂ (5 mol%)
    • Temperature: −20°C to 25°C (gradient over 4 hours)
    • Converts epoxide to spiro[3.3]heptane diketone
  • Esterification :

    • React diketone with methyl chloroformate (2.5 equiv)
    • Base: Triethylamine in THF
    • Final DSHDC yield: 74% after short-path distillation.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Esterification Mechanism

The sulfuric acid-mediated process follows classical Fischer esterification kinetics:

  • Protonation : Carboxylic acid oxygen attacks H⁺ to form oxonium ion
  • Nucleophilic Attack : Methanol oxygen attacks carbonyl carbon
  • Tetrahedral Intermediate : Collapse releases water and regenerates H⁺

Rate Law :
$$
\text{Rate} = k[\text{diacid}][\text{MeOH}]^2[H^+]
$$
Experimental activation energy (Eₐ) measures 72.3 kJ/mol via Arrhenius plot analysis.

Competing Side Reactions

Key undesired pathways include:

  • Transesterification : DSHDC → Trimethyl ester (3% yield at 75°C)
  • Ring-Opening : Acid-catalyzed cleavage of cyclopropane (favored above 80°C)
  • Dimerization : Michael addition between α,β-unsaturated esters (suppressed by N₂ atmosphere)

Purification and Characterization

Distillation Parameters

Stage Temperature (°C) Pressure (mmHg) Purity Increase
Initial 80–90 760 75% → 88%
Fractional 120–125 0.5 88% → 95%
Short-path 100–105 0.1 95% → 99.5%

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.72 (s, 6H, OCH₃), 2.89–2.78 (m, 4H, bridgehead H), 2.15–2.03 (m, 4H, CH₂)
  • ¹³C NMR : δ 170.5 (C=O), 52.1 (OCH₃), 47.8 (spiro C), 34.2 (CH₂)
  • IR (KBr): 1742 cm⁻¹ (ester C=O stretch), 1176 cm⁻¹ (C-O-C asym)

Yield Optimization Strategies

Design of Experiments (DoE) Analysis

A central composite design evaluated four critical factors in esterification:

Factor Low Level High Level Optimal Value
H₂SO₄ concentration 3% 7% 5.2%
MeOH:diacid ratio 8:1 12:1 10.5:1
Temperature 60°C 80°C 72°C
Time 10h 20h 16h

Response surface methodology predicted maximum yield of 91.3%, validated experimentally as 89.7%.

Solvent Engineering

Mixed solvent systems improve spirocycle stability during purification:

Solvent Blend Recrystallization Yield Purity
Ethanol/water (7:3) 82% 98.2%
Acetone/hexane (1:1) 76% 97.5%
MTBE/heptane (3:2) 68% 96.8%

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Index
Acid-catalyzed esterification 89% 99.5% High $1.2/g
Double alkylation 52% 97% Medium $4.7/g
Meinwald rearrangement 74% 98.8% Low $8.9/g
Continuous flow 93% 99.1% Industrial $0.9/g

Chemical Reactions Analysis

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

DMSHDC has the molecular formula C11H16O4C_{11}H_{16}O_{4} and a molecular weight of 212.24 g/mol. It exists as a dimethyl ester derivative of spiro[3.3]heptane-2,6-dicarboxylic acid, characterized by its spirocyclic structure which contributes to its unique reactivity and properties .

Organic Synthesis

DMSHDC serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. Its spiro structure allows for the formation of various derivatives through functional group transformations.

Case Study: Synthesis of Polyamides

DMSHDC can be converted into amino acids that are precursors for polyamides. The synthesis involves the diesterification of spiro[3.3]heptane-2,6-dicarboxylic acid followed by hydrolysis to yield the corresponding amino acids . These amino acids can subsequently be polymerized to form polyamides, which are valuable materials in the production of fibers and plastics.

Polymer Chemistry

DMSHDC is utilized in modifying the properties of polymers. As a plasticizer, it enhances the flexibility and durability of synthetic resins.

Table 1: Comparison of Plasticizer Efficacy

PlasticizerFlexibility ImprovementDurability Enhancement
DMSHDCHighModerate
Phthalate EstersModerateHigh
CitratesLowModerate

This table illustrates that while DMSHDC provides significant flexibility improvements, it may not enhance durability as effectively as traditional plasticizers like phthalate esters .

Pharmaceutical Applications

DMSHDC has potential pharmaceutical applications due to its ability to serve as a precursor for biologically active compounds.

Case Study: Development of Drug Candidates

Research indicates that derivatives of DMSHDC can be synthesized to create compounds with therapeutic potential. For instance, modifications to DMSHDC have led to the development of new anti-inflammatory agents . These compounds exhibit promising biological activity, warranting further investigation into their medicinal properties.

Material Science

In material science, DMSHDC's unique structure makes it suitable for creating advanced materials with specific mechanical properties.

Case Study: Chiral Frameworks

Recent studies have explored the use of DMSHDC in constructing chiral frameworks for metal-organic frameworks (MOFs). The incorporation of DMSHDC into these structures enhances their optical properties and stability . This application highlights its potential in catalysis and separation technologies.

Mechanism of Action

The mechanism of action of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate involves its reactivity due to the ester groups and the spirocyclic structure. The ester groups can participate in various chemical reactions, while the spirocyclic structure provides steric hindrance that influences the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS Number Key Properties/Applications References
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate -COOCH₃ at C2, C6 37942-79-3 HTM in solar cells, synthetic precursor
Diethyl spiro[3.3]heptane-2,6-dicarboxylate -COOCH₂CH₃ at C2, C6 132616-34-3 Solubility modifier, intermediate
2,6-Dibromo-spiro[3.3]heptane diethyl ester -Br, -COOCH₂CH₃ at C2, C6 55249-70-2 Polymer synthesis, halogenated intermediate
Spiro[3.3]heptane-2,6-dicarboxamide (6a) -CONH₂ at C2, C6 N/A Rigid ligand, NMR/IR/MS characterized
SDF-OMeTAD -OMe diphenylamine at spiro core N/A Hole-transport material (PCE: 10.33%)

Key Observations :

  • Ester vs. Amide Groups : The dicarboxamide derivative (6a) exhibits higher polarity and hydrogen-bonding capacity compared to the dimethyl ester, influencing solubility and crystallinity .
  • Halogenation : Brominated analogs (e.g., 55249-70-2) enhance reactivity in cross-coupling reactions, critical for polymer synthesis .
  • Alkyl Chain Effects : Diethyl esters (132616-34-3) improve solubility in organic solvents relative to methyl esters, favoring solution-processable applications .
Hole-Transport Materials (HTMs) :
  • Dimethyl Spiro Derivative : Used in SDF-OMeTAD, a low-cost HTM for perovskite solar cells (PSCs). Achieves a PCE of 10.33% versus 15.50% for spiro-OMeTAD, attributed to reduced π-conjugation and hole mobility .
  • Brominated Derivatives : TBrSDF (tetrabromospirofluorene) enhances thermal stability in hyperbranched polymers for light-emitting devices .
Chiral Chemistry :
  • Fecht Acid Analog (2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid) : Resolved into enantiomers via camphorsultam, with absolute configuration confirmed by X-ray crystallography. Used to develop CD exciton chirality methods for spiro compounds .

Physical and Spectroscopic Properties

Table 2: Analytical Data Comparison
Compound NMR Shifts (¹H/¹³C) IR Stretching (cm⁻¹) Key Spectral Features
This compound δ 3.70 (s, 6H, -OCH₃) 1720 (C=O ester) High symmetry reduces splitting
Spiro[3.3]heptane-2,6-dicarbonitrile (7a) δ 1.50–2.17 (m, spiro protons) 2240 (C≡N) Broad spiro proton signals
SDF-OMeTAD δ 6.86–7.13 (Ar-H), 3.21 (s, -OCH₃) 1500–1600 (C=C aromatic) Complex aryl proton splitting

Insights :

  • The dimethyl ester’s symmetry simplifies NMR spectra, while nitrile derivatives (7a) show spiro proton multiplicity due to restricted rotation .
  • Aromatic substituents in SDF-OMeTAD introduce complex splitting patterns, complicating spectral analysis .

Biological Activity

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (DMSE) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

  • Chemical Name : this compound
  • CAS Number : 37942-79-3
  • Molecular Formula : C11H16O4
  • Molecular Weight : 212.2423 g/mol

Biological Activity Overview

This compound exhibits several biological activities that are of significant interest in pharmacology:

  • Antineoplastic Activity : The spiro[3.3]heptane framework has been utilized in the development of compounds with antitumor properties. Research indicates that derivatives of spiro compounds can act as inhibitors of various kinases involved in cancer progression, suggesting that DMSE may possess similar properties due to its structural characteristics .
  • Antiviral and Antibacterial Properties : Some studies have highlighted the potential of spiro compounds in combating viral and bacterial infections. For instance, spiro derivatives have been reported to exhibit activity against respiratory syncytial virus and other pathogens . The mechanism often involves interference with viral replication or bacterial cell wall synthesis.
  • Neuropharmacological Effects : There is evidence suggesting that spiro compounds can influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects . The unique spatial configuration of DMSE allows it to interact selectively with certain receptors.

Synthesis and Structure-Activity Relationship

The synthesis of DMSE typically involves multi-step processes that include cycloaddition reactions and functional group modifications. The synthetic routes often yield low to moderate yields, necessitating purification steps such as chromatography .

Table 1: Synthetic Routes for DMSE

Route DescriptionYield (%)Key Reagents
Cycloaddition of dichloroketene with olefins30-50Dichloroketene, Olefins
Double substitution reactions40-60Sodium Hydride, Malonic Ester
Hydrolysis followed by decarboxylation20-40Mesyl chloride, Pyridine

Case Study 1: Inhibition of Kinases

In a study conducted by Radchenko et al., spiro[3.3]heptane derivatives were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). The findings indicated that certain analogues showed promising inhibitory effects, which could be attributed to the sterically constrained nature of the spiro structure .

Case Study 2: Antiviral Activity

Fang et al. explored the antiviral potential of a new class of indole spiro compounds, which included derivatives similar to DMSE. These compounds demonstrated significant efficacy against respiratory syncytial virus in vitro, highlighting the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

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